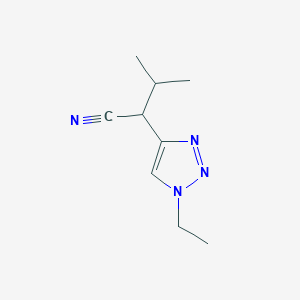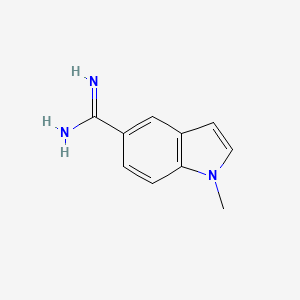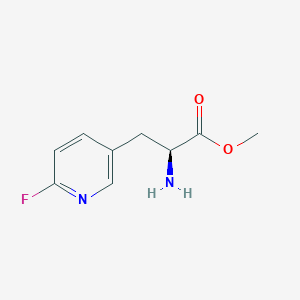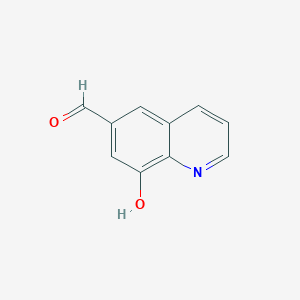
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO6. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, isopropoxy, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with 2-hydroxy-4-nitrobenzoic acid as the precursor. The hydroxyl group at the 3-position is then alkylated using isopropyl iodide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-hydroxy-3-isopropoxy-4-nitrobenzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-3-isopropoxy-4-aminobenzoic acid.
Substitution: Formation of 2-hydroxy-3-methoxy-4-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Lacks the isopropoxy group, making it less lipophilic.
3-Hydroxy-4-nitrobenzoic acid: Differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
2-Hydroxy-3-methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of an isopropoxy group, influencing its chemical properties.
Uniqueness
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C10H11NO6 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
2-hydroxy-4-nitro-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H11NO6/c1-5(2)17-9-7(11(15)16)4-3-6(8(9)12)10(13)14/h3-5,12H,1-2H3,(H,13,14) |
Clé InChI |
GFSQPYNPKPTBAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)





![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)

![(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
